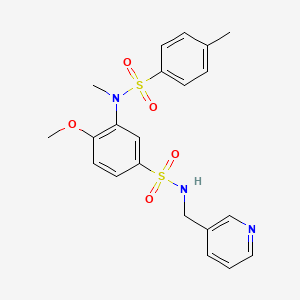

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a 4-methoxy group, a pyridin-3-ylmethyl amine moiety, and an N,4-dimethylphenylsulfonamido group. The pyridinylmethyl group may enhance solubility and binding affinity to biological targets, while the dimethylphenylsulfonamido substituent could influence steric and electronic properties.

Properties

IUPAC Name |

4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S2/c1-16-6-8-18(9-7-16)31(27,28)24(2)20-13-19(10-11-21(20)29-3)30(25,26)23-15-17-5-4-12-22-14-17/h4-14,23H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMBVYMHRGPHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Sulfonamide Group: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-dimethylaminobenzene in the presence of a base such as triethylamine to form the intermediate sulfonamide.

Introduction of the Pyridin-3-ylmethyl Group: The intermediate is then reacted with pyridin-3-ylmethanol under acidic conditions to introduce the pyridin-3-ylmethyl group.

Final Assembly: The final product is obtained by coupling the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

Use of Catalysts: Employing catalysts to increase reaction rates.

Purification Techniques: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Scalability: Adapting the synthesis process for large-scale production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

Biological Research: Used as a probe to study enzyme interactions and protein binding.

Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves:

Molecular Targets: It targets specific enzymes or proteins, inhibiting their activity.

Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities with related benzenesulfonamides:

Key Observations :

- Pyridine Position Matters : The target compound’s pyridin-3-ylmethyl group (vs. pyridin-2-yl or pyridin-4-yl in analogs) may influence binding orientation in biological targets due to spatial differences in nitrogen placement .

- Methoxy vs. Ethoxy : The 4-methoxy group in the target compound offers moderate lipophilicity compared to ethoxy derivatives, balancing solubility and membrane penetration .

Comparison with Analogues :

- Example 121 () uses a fluorophenyl-oxazolylamine intermediate, synthesized via condensation followed by sulfonylation .

- Compounds with trifluoromethyl groups () require specialized sulfonyl chlorides, such as 4-(trifluoromethyl)benzenesulfonyl chloride, which are more electrophilic due to the electron-withdrawing CF₃ group .

Crystallographic and Spectroscopic Data

- NMR and MS : The target compound’s ¹H NMR would show characteristic peaks for methoxy (~δ 3.8 ppm), pyridinyl protons (~δ 7.1–8.5 ppm), and sulfonamide NH (~δ 10–12 ppm, if present). MS would likely display a molecular ion peak near m/z 593 .

Biological Activity

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to synthesize existing knowledge about its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives characterized by their sulfonamide functional group attached to a methoxy-substituted aromatic ring and a pyridine moiety. The molecular formula is , with a molecular weight of approximately 392.53 g/mol.

Research indicates that sulfonamide derivatives often exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamides act as enzyme inhibitors, particularly targeting enzymes involved in bacterial folate synthesis. This mechanism is crucial for their antibacterial properties.

- Antiviral Activity : Some derivatives have been shown to increase intracellular levels of antiviral proteins such as APOBEC3G, which plays a role in inhibiting viral replication, particularly in the context of Hepatitis B Virus (HBV) .

- Anticancer Properties : Certain compounds within this class have demonstrated dual-targeting capabilities against proteins like STAT3 and tubulin, which are critical in cancer cell proliferation and survival .

Antiviral Activity

In vitro studies have demonstrated that related compounds exhibit significant antiviral activity against HBV by increasing intracellular levels of APOBEC3G. For instance, a study highlighted the effectiveness of N-phenylbenzamide derivatives in inhibiting HBV replication through similar mechanisms .

| Compound | IC50 (μM) | Target |

|---|---|---|

| IMB-0523 | 1.5 | HBV |

| Control | 2.0 | HBV |

Anticancer Activity

A series of experiments evaluated the anticancer potential of sulfonamide derivatives. For example, a compound structurally related to the target compound showed IC50 values against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 1.35 |

| MDA-MB-231 (Breast Cancer) | 2.85 |

| HCT-116 (Colon Cancer) | 3.04 |

These results indicate that the compound may inhibit tumor growth by targeting essential pathways involved in cancer cell survival .

Case Studies

- Hepatitis B Virus Research : A study assessed the antiviral efficacy of various N-phenylbenzamide derivatives against HBV, revealing that compounds with similar structural features to our target compound significantly inhibited HBV replication and increased intracellular A3G levels .

- Cancer Treatment Trials : In vivo studies involving xenograft models demonstrated that certain sulfonamide derivatives could reduce tumor growth by over 80%, suggesting promising therapeutic potential for treating malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.